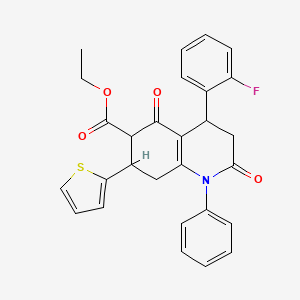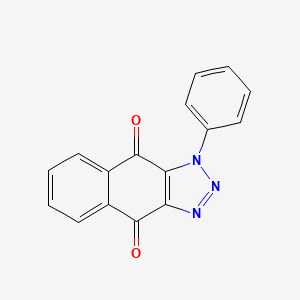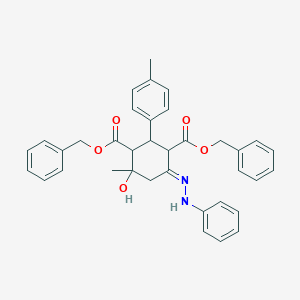![molecular formula C12H13BrClNO4S B11051563 2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone](/img/structure/B11051563.png)
2-Bromo-1-[2-chloro-5-(morpholin-4-ylsulfonyl)phenyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-BROMO-1-[2-CHLORO-5-(MORPHOLINOSULFONYL)PHENYL]-1-ETHANONE is a complex organic compound characterized by the presence of bromine, chlorine, and a morpholinosulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-1-[2-CHLORO-5-(MORPHOLINOSULFONYL)PHENYL]-1-ETHANONE typically involves multiple steps, starting with the preparation of the phenyl ring substituted with chlorine and morpholinosulfonyl groups. The bromination of the ethanone moiety is then carried out under controlled conditions to ensure the selective introduction of the bromine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-1-[2-CHLORO-5-(MORPHOLINOSULFONYL)PHENYL]-1-ETHANONE can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-BROMO-1-[2-CHLORO-5-(MORPHOLINOSULFONYL)PHENYL]-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-BROMO-1-[2-CHLORO-5-(MORPHOLINOSULFONYL)PHENYL]-1-ETHANONE involves its interaction with specific molecular targets and pathways. The presence of the bromine and chlorine atoms, as well as the morpholinosulfonyl group, allows the compound to form strong interactions with various biomolecules, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-hydroxy-3,5-diiodophenyl)ethanone
- 2-Bromo-1-(4-hydroxy-3,5-dinitrophenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness
What sets 2-BROMO-1-[2-CHLORO-5-(MORPHOLINOSULFONYL)PHENYL]-1-ETHANONE apart from similar compounds is the presence of the morpholinosulfonyl group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C12H13BrClNO4S |
|---|---|
Molecular Weight |
382.66 g/mol |
IUPAC Name |
2-bromo-1-(2-chloro-5-morpholin-4-ylsulfonylphenyl)ethanone |
InChI |
InChI=1S/C12H13BrClNO4S/c13-8-12(16)10-7-9(1-2-11(10)14)20(17,18)15-3-5-19-6-4-15/h1-2,7H,3-6,8H2 |
InChI Key |
UOUCVMWFZDWWCO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-1,4-bis(4-methoxyphenyl)-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B11051484.png)
![N-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)propanamide](/img/structure/B11051487.png)

![4-(4-fluorophenyl)-1-(furan-2-ylmethyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11051497.png)
![2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11051498.png)
![[5-Amino-4-cyano-2-[(2-hydroxyethyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-furanyliden](cyano)methyl cyanide](/img/structure/B11051509.png)
![6-(4-methoxyphenyl)-3-(4-methylphenyl)-4a,7a,8,8a-tetrahydro-3aH-4,8-methano[1,2]oxazolo[4,5-f]isoindole-5,7(4H,6H)-dione](/img/structure/B11051512.png)
![4-[(M-Chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B11051514.png)
![2,4-dimethyl-3-[(methylsulfonyl)amino]-N-[3-(morpholin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11051516.png)

![N-[4-fluoro-2-(phenylacetyl)phenyl]-2-methylbenzamide](/img/structure/B11051535.png)
![2-[(4-cyclopropyl-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-sulfamoylphenyl)acetamide](/img/structure/B11051541.png)

![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B11051573.png)
